Osbond acid

Description

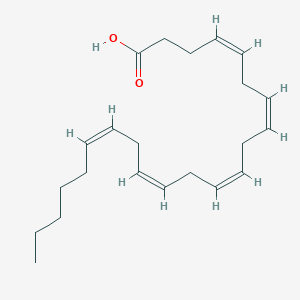

Structure

3D Structure

Properties

IUPAC Name |

(4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24/h6-7,9-10,12-13,15-16,18-19H,2-5,8,11,14,17,20-21H2,1H3,(H,23,24)/b7-6-,10-9-,13-12-,16-15-,19-18- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVKOENOBFIYBSA-WMPRHZDHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCC=CCC=CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H34O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60912352 | |

| Record name | Osbond acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Docosapentaenoic acid (22n-6) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

25182-74-5, 25448-00-4 | |

| Record name | Osbond acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25182-74-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Osbond acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025182745 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Osbond acid | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB14088 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Osbond acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60912352 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | OSBOND ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7S686LQT6T | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Docosapentaenoic acid (22n-6) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0001976 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

The Biosynthetic Pathway of Osbond Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osbond acid, systematically known as all-cis-4,7,10,13,16-docosapentaenoic acid (22:5n-6), is an omega-6 polyunsaturated fatty acid (PUFA) that plays a role in various physiological processes. As a very-long-chain fatty acid (VLCFA), its synthesis involves a series of enzymatic elongation and desaturation steps from the essential fatty acid linoleic acid. This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, including the key enzymes, their subcellular locations, and relevant experimental methodologies for its study.

Core Biosynthetic Pathway

The biosynthesis of this compound is a multi-step process that begins with the dietary essential fatty acid, linoleic acid (18:2n-6). The pathway can be broadly divided into two main stages: the conversion of linoleic acid to arachidonic acid, and the subsequent conversion of arachidonic acid to this compound.

From Linoleic Acid to Arachidonic Acid

The initial steps of the pathway occur in the endoplasmic reticulum and involve the sequential action of desaturase and elongase enzymes to convert linoleic acid into the key intermediate, arachidonic acid (20:4n-6).

-

Δ6-Desaturation: Linoleic acid is first desaturated by Δ6-desaturase (FADS2) to form γ-linolenic acid (18:3n-6).

-

Elongation: γ-Linolenic acid is then elongated by elongase 5 (ELOVL5) to produce dihomo-γ-linolenic acid (20:3n-6).

-

Δ5-Desaturation: Finally, dihomo-γ-linolenic acid is desaturated by Δ5-desaturase (FADS1) to yield arachidonic acid (20:4n-6), the direct precursor for this compound synthesis.

From Arachidonic Acid to this compound

Two primary pathways have been proposed for the conversion of arachidonic acid to this compound.

Pathway 1: The Δ4-Desaturase Pathway

This pathway involves a two-step sequence of elongation and desaturation:

-

Elongation: Arachidonic acid is elongated by an elongase, likely ELOVL5 or ELOVL2 , to form adrenic acid (22:4n-6).

-

Δ4-Desaturation: Adrenic acid is then desaturated at the fourth carbon from the carboxyl group by a Δ4-desaturase to produce this compound (22:5n-6)[1].

Pathway 2: The Peroxisomal β-Oxidation Pathway

A more complex, alternative pathway involves a series of elongation and desaturation steps followed by peroxisomal chain shortening:

-

First Elongation: Arachidonic acid is elongated by ELOVL5 or ELOVL2 to adrenic acid (22:4n-6).

-

Second Elongation: Adrenic acid is further elongated, primarily by ELOVL2 , to form tetracosatetraenoic acid (24:4n-6).

-

Δ6-Desaturation: This 24-carbon fatty acid is then desaturated by Δ6-desaturase (FADS2) to yield tetracosapentaenoic acid (24:5n-6).

-

Peroxisomal β-Oxidation: Finally, tetracosapentaenoic acid undergoes one cycle of peroxisomal β-oxidation, which removes two carbons from the carboxyl end to produce this compound (22:5n-6).

While both pathways have been proposed, the peroxisomal β-oxidation pathway is supported by evidence for the synthesis of other very-long-chain polyunsaturated fatty acids, such as docosahexaenoic acid (DHA).

Key Enzymes in this compound Biosynthesis

The synthesis of this compound is orchestrated by a specific set of enzymes, primarily located in the endoplasmic reticulum and peroxisomes. The activities of these enzymes are critical in determining the rate and efficiency of this compound production.

| Enzyme | Gene | Substrate(s) | Product(s) | Subcellular Location |

| Δ6-Desaturase | FADS2 | Linoleic acid (18:2n-6), Tetracosatetraenoic acid (24:4n-6) | γ-Linolenic acid (18:3n-6), Tetracosapentaenoic acid (24:5n-6) | Endoplasmic Reticulum |

| Elongase 5 | ELOVL5 | γ-Linolenic acid (18:3n-6), Arachidonic acid (20:4n-6) | Dihomo-γ-linolenic acid (20:3n-6), Adrenic acid (22:4n-6) | Endoplasmic Reticulum |

| Δ5-Desaturase | FADS1 | Dihomo-γ-linolenic acid (20:3n-6) | Arachidonic acid (20:4n-6) | Endoplasmic Reticulum |

| Elongase 2 | ELOVL2 | Adrenic acid (22:4n-6) | Tetracosatetraenoic acid (24:4n-6) | Endoplasmic Reticulum |

| Peroxisomal Acyl-CoA Oxidase 1 | ACOX1 | Tetracosapentaenoyl-CoA (24:5n-6) | 2-trans,4-cis-Tetracosadienoyl-CoA | Peroxisome |

| Peroxisomal Bifunctional Enzyme | HSD17B4 | 2-trans,4-cis-Tetracosadienoyl-CoA | 3-keto-docosapentaenoyl-CoA | Peroxisome |

| Peroxisomal Thiolase | ACAA1 | 3-keto-docosapentaenoyl-CoA | Osbondoyl-CoA (22:5n-6) + Acetyl-CoA | Peroxisome |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway relies on a variety of experimental techniques. Below are detailed methodologies for key experiments.

In Vitro Enzyme Activity Assays for Fatty Acid Elongases and Desaturases

This protocol is designed to measure the activity of elongase and desaturase enzymes using radiolabeled substrates.

a. Preparation of Microsomes:

-

Homogenize liver or cultured cells expressing the enzyme of interest in a buffer containing 0.25 M sucrose, 1 mM EDTA, and 10 mM Tris-HCl (pH 7.4).

-

Centrifuge the homogenate at 10,000 x g for 20 minutes at 4°C to pellet mitochondria and cell debris.

-

Transfer the supernatant to an ultracentrifuge tube and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the microsomes.

-

Resuspend the microsomal pellet in the homogenization buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

b. Elongase Activity Assay:

-

Prepare a reaction mixture containing:

-

100 µM radiolabeled fatty acyl-CoA substrate (e.g., [1-¹⁴C]arachidonyl-CoA)

-

200 µM malonyl-CoA

-

1 mM NADPH

-

100 mM potassium phosphate (B84403) buffer (pH 7.2)

-

50-100 µg of microsomal protein

-

-

Incubate the reaction mixture at 37°C for 30 minutes.

-

Stop the reaction by adding 1 M KOH in 90% methanol (B129727) and saponify the lipids by heating at 80°C for 60 minutes.

-

Acidify the mixture with 6 M HCl and extract the fatty acids with hexane (B92381).

-

Analyze the extracted fatty acids by reverse-phase high-performance liquid chromatography (HPLC) with a radioactivity detector or by thin-layer chromatography (TLC) followed by autoradiography to separate and quantify the elongated product.

c. Desaturase Activity Assay:

-

Prepare a reaction mixture containing:

-

50 µM radiolabeled fatty acyl-CoA substrate (e.g., [1-¹⁴C]adrenoyl-CoA)

-

1 mM NADH

-

100 mM Tris-HCl buffer (pH 7.4) containing 2.5 mM MgCl₂

-

50-100 µg of microsomal protein

-

-

Incubate the reaction mixture at 37°C for 20 minutes.

-

Stop the reaction and process the fatty acids as described for the elongase assay.

-

Analyze the products by argentation TLC or HPLC to separate the desaturated fatty acid from the substrate.

Gas Chromatography-Mass Spectrometry (GC-MS) Analysis of Fatty Acid Profiles

This protocol outlines the analysis of total cellular fatty acids, including this compound.

a. Lipid Extraction:

-

Harvest cultured cells or tissue samples.

-

Extract total lipids using the Folch method (chloroform:methanol, 2:1, v/v).

-

Add an internal standard (e.g., heptadecanoic acid, C17:0) to the sample prior to extraction for quantification.

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

b. Fatty Acid Methyl Ester (FAME) Derivatization:

-

Resuspend the dried lipid extract in 1 ml of 0.5 M KOH in methanol and heat at 100°C for 5 minutes to saponify the lipids.

-

Cool the sample and add 1 ml of 14% boron trifluoride (BF₃) in methanol.

-

Heat at 100°C for 5 minutes to methylate the fatty acids.

-

Cool the sample and add 1 ml of hexane and 1 ml of saturated NaCl solution.

-

Vortex and centrifuge to separate the phases. The upper hexane layer contains the FAMEs.

c. GC-MS Analysis:

-

Inject an aliquot of the hexane layer into a gas chromatograph equipped with a capillary column suitable for FAME analysis (e.g., a highly polar cyanopropyl-substituted column).

-

Use a temperature program that allows for the separation of C18 to C24 fatty acids.

-

The mass spectrometer can be operated in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification.

-

Identify FAMEs by comparing their retention times and mass spectra to those of authentic standards.

-

Quantify the amount of each fatty acid relative to the internal standard.

Stable Isotope Tracing of this compound Biosynthesis

This method allows for the direct tracking of precursor fatty acids through the biosynthetic pathway.

-

Culture cells in a medium supplemented with a stable isotope-labeled precursor, such as [¹³C₁₈]-linoleic acid or [¹³C₂₀]-arachidonic acid.

-

Harvest the cells at various time points.

-

Extract total lipids and prepare FAMEs as described above.

-

Analyze the FAMEs by GC-MS.

-

Monitor the incorporation of the ¹³C label into the downstream products (e.g., arachidonic acid, adrenic acid, this compound) by analyzing the mass spectra for the characteristic isotopic enrichment. This provides direct evidence for the conversion of the precursor to the product.

Visualizing the Biosynthetic Pathways

The following diagrams illustrate the key signaling pathways and experimental workflows involved in the study of this compound biosynthesis.

Caption: Biosynthetic pathway of this compound from linoleic acid.

Caption: General workflow for GC-MS analysis of fatty acids.

Conclusion

The biosynthesis of this compound is a complex process involving multiple enzymatic steps in different subcellular compartments. Understanding this pathway is crucial for researchers in lipidomics, nutrition, and drug development, as alterations in the levels of very-long-chain polyunsaturated fatty acids have been implicated in various physiological and pathological conditions. The experimental protocols and analytical methods described in this guide provide a robust framework for investigating the intricate details of this compound metabolism and its regulation.

References

An In-depth Technical Guide on the Formation of Osbond Acid from Arachidonic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Osbond acid, an omega-6 polyunsaturated fatty acid, is a downstream metabolite of arachidonic acid with emerging biological significance. Understanding its formation is crucial for elucidating its physiological and pathological roles. This technical guide provides a comprehensive overview of the core enzymatic pathway responsible for the conversion of arachidonic acid to this compound. It details the key enzymes, reaction steps, and regulatory signaling pathways. Furthermore, this document includes structured tables of relevant quantitative data and detailed experimental protocols for the analysis of this metabolic conversion, designed to be a valuable resource for researchers in the fields of lipid biochemistry, cell biology, and drug development.

Introduction

Arachidonic acid (AA), an essential omega-6 fatty acid, is a precursor to a vast array of bioactive lipid mediators, collectively known as eicosanoids, which are pivotal in inflammatory processes and cellular signaling. Beyond the well-characterized cyclooxygenase (COX) and lipoxygenase (LOX) pathways, arachidonic acid can be metabolized through elongation and desaturation to form longer-chain polyunsaturated fatty acids (PUFAs). One such derivative is this compound (all-cis-4,7,10,13,16-docosapentaenoic acid), a 22-carbon PUFA. The biosynthesis of this compound from arachidonic acid is a two-step enzymatic process that extends the carbon chain and introduces an additional double bond. This guide will provide a detailed examination of this pathway, the enzymes involved, its regulation, and the experimental methodologies used for its investigation.

The Enzymatic Pathway of this compound Formation

The conversion of arachidonic acid to this compound is a sequential process involving two key enzymatic reactions: elongation and desaturation. This pathway primarily occurs in the endoplasmic reticulum.

Step 1: Elongation of Arachidonic Acid to Adrenic Acid

The initial step in the formation of this compound is the two-carbon elongation of arachidonic acid (20:4, n-6) to form adrenic acid (22:4, n-6). This reaction is catalyzed by a family of enzymes known as fatty acid elongases (ELOVLs). Specifically, ELOVL5 and ELOVL2 have been identified as the primary enzymes responsible for the elongation of C18 and C20 PUFAs. The elongation cycle involves four successive reactions: condensation, reduction, dehydration, and a second reduction, with the condensing enzyme being the rate-limiting step and determining substrate specificity.

Step 2: Desaturation of Adrenic Acid to this compound

Following its synthesis, adrenic acid serves as a substrate for a desaturase enzyme that introduces a double bond at the Δ4 position, yielding this compound (22:5, n-6). The enzyme responsible for this conversion is Fatty Acid Desaturase 2 (FADS2), which exhibits Δ4-desaturase activity. This enzymatic step is crucial for the final synthesis of this compound.

Quantitative Data

Precise quantitative data is essential for modeling and understanding the kinetics of the this compound synthesis pathway. While comprehensive kinetic parameters for the human enzymes are a subject of ongoing research, this section summarizes available data and highlights areas for further investigation.

Table 1: Key Enzymes in this compound Formation

| Enzyme | Gene Name | Substrate | Product | Cellular Location |

| Fatty Acid Elongase 5 | ELOVL5 | Arachidonic Acid (20:4, n-6) | Adrenic Acid (22:4, n-6) | Endoplasmic Reticulum |

| Fatty Acid Elongase 2 | ELOVL2 | Arachidonic Acid (20:4, n-6) | Adrenic Acid (22:4, n-6) | Endoplasmic Reticulum |

| Fatty Acid Desaturase 2 | FADS2 | Adrenic Acid (22:4, n-6) | This compound (22:5, n-6) | Endoplasmic Reticulum |

Table 2: Enzyme Kinetic Parameters (Further Research Needed)

| Enzyme | Substrate | Km (µM) | Vmax | kcat (s-1) | Reference |

| Human ELOVL5 | Arachidonic Acid | Data not available | Data not available | Data not available | |

| Human ELOVL2 | Arachidonic Acid | Data not available | Data not available | Data not available | |

| Human FADS2 (Δ4-desaturase activity) | Adrenic Acid | Data not available | Data not available | Data not available |

Table 3: Cellular Concentrations of Key Metabolites (Representative Values)

| Metabolite | Cell/Tissue Type | Concentration | Reference |

| Arachidonic Acid | Human Plasma | ~150 - 250 µM | |

| Adrenic Acid | Human Brain | ~2-5% of total fatty acids | |

| This compound | Human Tissues | Trace amounts |

Note: Cellular concentrations of fatty acids can vary significantly depending on cell type, diet, and metabolic state.

Experimental Protocols

The study of this compound formation requires a combination of cell culture, lipid extraction, and analytical chemistry techniques. The following are detailed protocols for key experiments.

Cell Culture and Harvesting for Fatty Acid Analysis

-

Cell Seeding: Plate cells (e.g., hepatocytes, neurons, or other relevant cell lines) in appropriate culture dishes and grow to 80-90% confluency in standard growth medium.

-

Fatty Acid Supplementation (Optional): To study the conversion, supplement the culture medium with a known concentration of arachidonic acid (e.g., 10-50 µM) complexed to fatty acid-free bovine serum albumin (BSA).

-

Incubation: Incubate the cells for a desired time period (e.g., 24-72 hours) to allow for uptake and metabolism of the fatty acids.

-

Harvesting:

-

Aspirate the culture medium.

-

Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).

-

For adherent cells, detach using a cell scraper in the presence of ice-cold PBS or a suitable lysis buffer. Enzymatic detachment using trypsin may alter the lipid profile and should be used with caution.

-

Transfer the cell suspension to a conical tube and centrifuge at 500 x g for 5 minutes at 4°C to pellet the cells.

-

Discard the supernatant and wash the cell pellet with ice-cold PBS.

-

Snap-freeze the cell pellet in liquid nitrogen and store at -80°C until lipid extraction.

-

Lipid Extraction, Saponification, and Derivatization for GC-MS Analysis

-

Lipid Extraction (Folch Method):

-

Resuspend the cell pellet in a mixture of chloroform:methanol (B129727) (2:1, v/v).

-

Vortex vigorously for 2 minutes to ensure thorough mixing and cell lysis.

-

Add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge at 1,000 x g for 10 minutes to separate the layers.

-

Carefully collect the lower organic phase containing the lipids using a glass Pasteur pipette.

-

-

Saponification:

-

Dry the extracted lipids under a stream of nitrogen.

-

Add a solution of 0.5 M KOH in methanol and incubate at 60°C for 1 hour to hydrolyze the fatty acyl chains from complex lipids.

-

-

Derivatization to Fatty Acid Methyl Esters (FAMEs):

-

Neutralize the saponified sample with HCl.

-

Add boron trifluoride (BF3) in methanol (14%) and heat at 100°C for 5 minutes to convert the free fatty acids to their more volatile methyl esters.

-

Extract the FAMEs with hexane (B92381).

-

-

GC-MS Analysis:

-

Inject the hexane extract containing the FAMEs into a gas chromatograph coupled with a mass spectrometer (GC-MS).

-

Use a suitable capillary column (e.g., a polar column like those coated with cyanopropyl polysiloxane) for the separation of FAMEs.

-

Identify and quantify the FAMEs of arachidonic acid, adrenic acid, and this compound by comparing their retention times and mass spectra to authentic standards.

-

HPLC Separation of Arachidonic Acid and its Metabolites

-

Sample Preparation: Extract lipids as described in section 4.2.1. The extracted lipids can be analyzed directly or after saponification.

-

HPLC System: Use a reverse-phase HPLC system equipped with a C18 column.

-

Mobile Phase: A gradient of acetonitrile (B52724) and water with a small percentage of an acid (e.g., 0.1% formic acid or acetic acid) is typically used for the separation of fatty acids.

-

Detection: Detection can be achieved using a UV detector (at ~200-210 nm for underivatized fatty acids) or, for higher sensitivity and specificity, by coupling the HPLC to a mass spectrometer (LC-MS).

Signaling Pathways Regulating this compound Formation

The expression and activity of the elongase and desaturase enzymes involved in this compound synthesis are tightly regulated by transcriptional and post-transcriptional mechanisms. Two key transcription factor families, Sterol Regulatory Element-Binding Proteins (SREBPs) and Peroxisome Proliferator-Activated Receptors (PPARs), play a central role.

SREBP-1c Pathway

SREBP-1c is a master regulator of lipogenesis, including the expression of genes involved in fatty acid synthesis and modification. Insulin and liver X receptor (LXR) agonists are known to activate SREBP-1c, which in turn upregulates the transcription of both ELOVL5 and FADS2. This provides a mechanism for coordinating the synthesis of longer-chain PUFAs with overall lipid metabolism.

PPARα Pathway

The Role of Osbond Acid in Human Serum: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osbond acid, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid (DPA n-6), is a 22-carbon omega-6 polyunsaturated fatty acid (PUFA) present in human serum. It is a downstream metabolite of arachidonic acid, formed through elongation and desaturation processes. While found in relatively low concentrations compared to other major fatty acids, emerging research suggests this compound plays a significant role in various physiological and pathological processes, particularly in the context of inflammation and metabolic diseases. This technical guide provides an in-depth overview of the current understanding of this compound's role in human serum, with a focus on its biochemistry, analytical determination, and potential as a biomarker and therapeutic target.

Biochemistry and Metabolism of this compound

This compound is synthesized from the essential fatty acid linoleic acid (18:2n-6) through a series of enzymatic reactions. The pathway involves the conversion of linoleic acid to arachidonic acid (20:4n-6), which is then elongated to adrenic acid (22:4n-6) and subsequently desaturated to form this compound (22:5n-6).[1]

The primary metabolic fate of this compound is its conversion into eicosanoid-like signaling molecules through the cyclooxygenase (COX) and lipoxygenase (LOX) pathways.[2][3][4][5][6][7][8] These pathways are central to the inflammatory response. As an omega-6 fatty acid, the metabolites of this compound are generally considered to be pro-inflammatory, contributing to the complex signaling cascades that mediate inflammation.

Signaling Pathways

The metabolic conversion of this compound gives rise to a variety of bioactive lipid mediators. The following diagram illustrates the key enzymatic steps in the biosynthesis of this compound and its subsequent metabolism via the COX and LOX pathways.

Quantitative Data of this compound in Human Serum

The concentration of this compound in human serum is a key parameter for understanding its physiological and pathological roles. While it is a minor component of the total serum unsaturated fatty acids, typically ranging from 0.1% to 1%, specific quantitative data is crucial for clinical and research applications.[9]

| Population | Sample Type | This compound (DPA n-6) Concentration | Reference |

| Healthy Men and Women | Plasma | 11 mg/L (increase after supplementation) | [10][11] |

| Healthy Adults | Red Blood Cells | Inverse correlation with C-reactive protein | [12] |

| Patients with Nonalcoholic Steatohepatitis (NASH) | Serum | Elevated levels characteristic of NASH | [9] |

Experimental Protocols for this compound Quantification

The accurate quantification of this compound in human serum is essential for research and clinical diagnostics. Gas chromatography-mass spectrometry (GC-MS) is a widely used and robust method for the analysis of fatty acids. The following is a detailed protocol for the quantification of total this compound in human serum.

Principle

This method involves the hydrolysis of esterified fatty acids from serum lipids, followed by extraction and derivatization to form fatty acid methyl esters (FAMEs). The FAMEs are then separated and quantified by GC-MS.

Experimental Workflow

Detailed Methodology

1. Sample Preparation and Hydrolysis:

-

Thaw frozen serum samples on ice.

-

To 100 µL of serum in a glass tube, add 10 µL of an internal standard solution (e.g., heptadecanoic acid, C17:0).[13]

-

Add 1 mL of 0.5 M methanolic NaOH.

-

Cap the tubes tightly and heat at 100°C for 10 minutes to hydrolyze the esterified fatty acids.

2. Extraction and Derivatization:

-

Cool the tubes to room temperature.

-

Add 1 mL of 14% boron trifluoride in methanol.

-

Cap and heat at 100°C for 5 minutes to convert the free fatty acids to their methyl esters (FAMEs).

-

Cool the tubes and add 1 mL of hexane (B92381) and 1 mL of saturated NaCl solution.

-

Vortex vigorously for 1 minute and then centrifuge at 2000 x g for 5 minutes to separate the layers.

-

Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

3. GC-MS Analysis:

-

Gas Chromatograph (GC) Conditions:

-

Column: A polar capillary column suitable for FAME analysis (e.g., SP-2560, 100 m x 0.25 mm i.d., 0.20 µm film thickness).

-

Injector Temperature: 250°C.

-

Oven Temperature Program: Start at 140°C, hold for 5 minutes, then ramp to 240°C at 4°C/minute, and hold for 20 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.

-

-

Mass Spectrometer (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 50-500.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

4. Quantification:

-

Identify the this compound methyl ester peak based on its retention time and mass spectrum compared to a pure standard.

-

Quantify the concentration of this compound by comparing the peak area of its methyl ester to the peak area of the internal standard, using a calibration curve generated with known concentrations of this compound standard.

Role in Disease and Drug Development

This compound as a Biomarker

Elevated levels of this compound have been associated with nonalcoholic steatohepatitis (NASH), a severe form of non-alcoholic fatty liver disease.[9] This suggests that this compound could serve as a potential biomarker for the diagnosis and prognosis of NASH and other metabolic disorders. Further research is needed to establish specific concentration thresholds and to validate its clinical utility in larger patient cohorts.

This compound Metabolism as a Therapeutic Target

The pro-inflammatory role of omega-6 fatty acid metabolites makes the enzymes in their metabolic pathways attractive targets for drug development. Inhibition of key enzymes such as cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX) can modulate the production of inflammatory eicosanoids.[8]

While there are currently no drugs that specifically target this compound metabolism, the development of dual COX/LOX inhibitors represents a promising therapeutic strategy for a range of inflammatory conditions. By targeting the downstream metabolism of arachidonic acid and, by extension, this compound, these agents could potentially mitigate the pro-inflammatory effects of their metabolites.

Furthermore, enzymes involved in the upstream synthesis of fatty acids, such as acetyl-CoA carboxylase (ACC) and fatty acid synthase (FASN), are being explored as therapeutic targets for metabolic diseases like obesity and NASH.[14] Modulating the activity of these enzymes could influence the overall pool of long-chain polyunsaturated fatty acids, including this compound, thereby impacting downstream inflammatory signaling.

Conclusion

This compound is an emerging player in the complex network of lipid metabolism and inflammatory signaling. Its quantification in human serum provides valuable insights into metabolic health and disease. The detailed experimental protocol provided in this guide offers a robust method for its accurate measurement. While the direct role of this compound in drug development is still under investigation, its metabolic pathway presents a promising avenue for the development of novel therapeutics for inflammatory and metabolic disorders. Further research into the specific signaling pathways and clinical associations of this compound will undoubtedly unlock new opportunities for diagnostics and therapeutic interventions.

References

- 1. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 2. Eicosanoid Metabolism: Prostaglandins, Thromboxanes, Leukotrienes, and Lipoxins - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 3. An elucidation of the arachidonic acid cascade. Discovery of prostaglandins, thromboxane and leukotrienes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Role of arachidonic acid lipoxygenase pathway in Asthma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. profiles.wustl.edu [profiles.wustl.edu]

- 8. Pharmacological intervention of cyclooxygenase-2 and 5-lipoxygenase pathways. Impact on inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Influence of an algal triacylglycerol containing docosahexaenoic acid (22 : 6n-3) and docosapentaenoic acid (22 : 5n-6) on cardiovascular risk factors in healthy men and women - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. cambridge.org [cambridge.org]

- 12. mdpi.com [mdpi.com]

- 13. Total Serum Fatty Acid Analysis by GC-MS: Assay Validation and Serum Sample Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Modulation of fatty acid metabolism as a potential approach to the treatment of obesity and the metabolic syndrome - PubMed [pubmed.ncbi.nlm.nih.gov]

Osbond Acid: A Technical Guide to its Discovery, Biosynthesis, and Biological Significance

Abstract

Osbond acid, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid found in low concentrations in human serum. Its discovery and ongoing research have highlighted its potential roles in various physiological and pathological processes. This technical guide provides a comprehensive overview of the history, physicochemical properties, biosynthesis, and known biological activities of this compound, tailored for researchers, scientists, and drug development professionals. While the full extent of its biological functions is still under investigation, this document consolidates the current understanding of this compound and outlines key experimental approaches for its study.

Introduction and History

This compound, a 22-carbon polyunsaturated fatty acid with five cis-double bonds, is a product of arachidonic acid metabolism. Its presence in human tissues and potential physiological roles have made it a subject of interest in lipid biochemistry. Historically, the focus of polyunsaturated fatty acid research has been predominantly on omega-3 fatty acids like EPA and DHA. However, the distinct roles of omega-6 fatty acids, including this compound, are increasingly being recognized.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is crucial for its handling, formulation, and analysis in a laboratory setting.

| Property | Value | Reference |

| Systematic Name | (4Z,7Z,10Z,13Z,16Z)-docosa-4,7,10,13,16-pentaenoic acid | |

| Common Name | This compound | |

| Molecular Formula | C22H34O2 | |

| Molecular Weight | 330.50 g/mol | |

| CAS Number | 25182-74-5 | |

| Melting Point | -47 °C | |

| logP | 7.11 | |

| Solubility | Soluble in ethanol, DMF, and DMSO | |

| Appearance | Solid |

Biosynthesis of this compound

This compound is synthesized in the human body from the essential fatty acid, arachidonic acid, through a series of enzymatic reactions involving elongation and desaturation. The primary pathway is understood to occur in the endoplasmic reticulum.

Unveiling Osbond Acid: A Technical Guide to the Natural Sources and Analysis of all-cis-4,7,10,13,16-Docosapentaenoic Acid

For Immediate Release

This technical guide provides a comprehensive overview of all-cis-4,7,10,13,16-docosapentaenoic acid (DPA n-6), also known as Osbond acid. Tailored for researchers, scientists, and drug development professionals, this document delves into the natural sources, biosynthesis, and detailed analytical methodologies for this specific omega-6 fatty acid.

Introduction to all-cis-4,7,10,13,16-Docosapentaenoic Acid (this compound)

Docosapentaenoic acid (DPA) is a 22-carbon polyunsaturated fatty acid with five double bonds. It exists in two primary isomeric forms: the omega-3 (n-3) isomer, clupanodonic acid, and the omega-6 (n-6) isomer, this compound (all-cis-4,7,10,13,16-docosapentaenoic acid).[1] While the n-3 isomer is commonly found in marine oils and has been the subject of extensive research, this compound is an omega-6 fatty acid formed through the elongation and desaturation of arachidonic acid (AA), a key inflammatory precursor.[2][3] The distinct metabolic pathways and potential biological activities of these isomers necessitate precise identification and quantification.

Natural Sources and Endogenous Biosynthesis

While comprehensive data on the dietary sources of this compound are limited, it is understood to be primarily a metabolic product within mammals rather than a significant dietary component. Studies on Dutch bovine milk fat, for instance, found that the n-6 isomer of DPA was absent in all samples.[4] Its presence in tissues is largely attributed to the endogenous conversion from arachidonic acid.[2][3]

In contrast, the n-3 isomer of DPA is more readily found in various natural sources. For comparative purposes, the following table summarizes the quantitative data for n-3 DPA in several sources.

Table 1: Quantitative Data of n-3 Docosapentaenoic Acid in Various Natural Sources

| Source | Sample Description | DPA (n-3) Concentration (g per 100g of sample/oil) | Reference |

| Menhaden Fish Oil | 1 tbsp (13.6g) | 4.91 | [1] |

| Salmon Fish Oil | 1 tbsp (13.6g) | 2.99 | [1] |

| Salmon, Red (Sockeye) | Smoked filet with skin (108g) | 0.31 | [1] |

| Salmon, Atlantic | Farmed, raw (85g) | 0.39 | [1] |

| Beef Brain | Variety meats, cooked, simmered (85g) | 0.38 | [1] |

Note: The data presented is for the n-3 isomer of DPA (clupanodonic acid) and is provided for context due to the limited availability of quantitative data for the n-6 isomer (this compound) in dietary sources.

Biosynthesis of this compound

This compound is synthesized in the body from the essential omega-6 fatty acid, linoleic acid, via arachidonic acid. The metabolic pathway involves a series of elongation and desaturation steps catalyzed by specific enzymes.

Caption: Biosynthesis pathway of this compound from Linoleic Acid.

Experimental Protocols for Analysis

The accurate analysis of this compound from biological matrices requires a multi-step process involving lipid extraction, derivatization, and chromatographic separation.

Experimental Workflow

The general workflow for the analysis of this compound from tissue samples is depicted below.

Caption: General workflow for this compound analysis from tissues.

Detailed Methodologies

This protocol is based on the method described by Folch et al. and is widely used for the quantitative extraction of lipids from tissues.[5][6]

-

Homogenization: Weigh a known amount of tissue (e.g., 500 mg) and homogenize it in a 2:1 (v/v) mixture of chloroform (B151607) and methanol (B129727) (e.g., 10 mL).[6]

-

Filtration: Filter the homogenate through a Whatman No. 42 filter paper into a separating funnel.[6]

-

Washing: Add 0.2 volumes of a 0.9% saline solution to the filtrate to induce phase separation.[6] Mix thoroughly and allow the phases to separate.

-

Lipid Collection: The lower chloroform phase, containing the lipids, is carefully collected. The upper aqueous phase can be re-extracted to ensure complete recovery.[6]

-

Solvent Evaporation: The collected chloroform phase is evaporated to dryness under a stream of nitrogen to yield the total lipid extract.

For analysis by gas chromatography, the fatty acids must be converted to their more volatile methyl ester derivatives.[7]

-

Reagent: A common and effective reagent is 12% Boron Trichloride (BCl₃) in methanol.

-

Reaction:

-

Add 2 mL of BCl₃-methanol to 1-25 mg of the dried lipid extract in a micro-reaction vessel.

-

Heat the mixture at 60°C for 5-10 minutes.

-

-

Extraction of FAMEs:

-

After cooling, add 1 mL of water and 1 mL of hexane (B92381) to the vessel.

-

Shake vigorously to partition the FAMEs into the hexane layer.

-

Allow the layers to separate and carefully transfer the upper hexane layer, containing the FAMEs, to a clean vial for GC analysis.

-

The separation and quantification of FAMEs, including the isomers of DPA, are achieved using high-resolution capillary gas chromatography.

-

GC Column: A high-polarity column, such as a cyanopropyl-based column (e.g., SP-2560 or HP-88), is essential for the separation of fatty acid isomers.[8][9]

-

Injection: Inject a small volume (e.g., 1 µL) of the FAMEs in hexane into the GC.

-

Temperature Program: A time-temperature programmed run is often necessary to achieve optimal separation of a complex mixture of fatty acids.[8] An example program could be:

-

Initial oven temperature of 100°C, hold for 2 minutes.

-

Ramp to 180°C at 15°C/min.

-

Ramp to 250°C at 5°C/min and hold for 3 minutes.

-

Ramp to 320°C at 20°C/min and hold for 12 minutes.[10]

-

-

Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) is used for identification based on the mass spectra of the eluted FAMEs.

Conclusion

All-cis-4,7,10,13,16-docosapentaenoic acid (this compound) is an omega-6 fatty acid of significant biological interest due to its origin from arachidonic acid. While it is not a prominent dietary component, its endogenous synthesis and potential roles in cellular processes warrant further investigation. The methodologies outlined in this guide provide a robust framework for the accurate extraction, derivatization, and analysis of this compound from biological samples, enabling researchers to further elucidate its function in health and disease.

References

- 1. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]

- 2. all-cis-4,7,10,13,16-Docosapentaenoic Acid | CAS 25182-74-5 | Cayman Chemical | Biomol.com [biomol.com]

- 3. caymanchem.com [caymanchem.com]

- 4. researchgate.net [researchgate.net]

- 5. mmpc.org [mmpc.org]

- 6. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. jfda-online.com [jfda-online.com]

- 10. mdpi.com [mdpi.com]

Osbond acid metabolism in mammalian cells

An in-depth analysis of Osbond acid metabolism reveals its crucial position within the broader context of omega-6 polyunsaturated fatty acid (PUFA) biochemistry. This guide provides a detailed overview of its synthesis, regulation, and functional implications, alongside methodologies for its study, tailored for researchers and drug development professionals.

Introduction to this compound

This compound, also known as all-cis-4,7,10,13,16-docosapentaenoic acid, is an omega-6 polyunsaturated fatty acid.[1] It is characterized by a 22-carbon chain with five cis double bonds (denoted as 22:5n-6).[2] While it is a minor component of total unsaturated fatty acids in human serum, typically ranging from 0.1% to 1%, its metabolic pathway is intricately linked with that of other critical PUFAs, including arachidonic acid.[3] this compound is considered a product of linoleic acid metabolism and is found in various cellular locations, including membranes and the extracellular space.[2] Its biological roles, while still under active investigation, are implicated in cellular signaling, gene expression, and inflammation.[1][4]

Biosynthesis of this compound in Mammalian Cells

The synthesis of this compound is a multi-step enzymatic process that occurs across different cellular compartments, primarily the endoplasmic reticulum and peroxisomes. The pathway originates with the essential fatty acid, linoleic acid, and proceeds through the well-known precursor, arachidonic acid.[1][5]

The key steps are:

-

Conversion of Linoleic Acid to Arachidonic Acid : The dietary essential fatty acid Linoleic Acid (18:2n-6) is converted to Arachidonic Acid (20:4n-6) through a series of desaturation and elongation reactions.

-

Elongation to Adrenic Acid : Arachidonic acid is elongated by two carbons in the endoplasmic reticulum to form Adrenic Acid (22:4n-6). This reaction is catalyzed by fatty acid elongase 2 (ELOVL2) or elongase 5 (ELOVL5).[1]

-

Further Elongation : Adrenic acid undergoes another elongation step, also mediated by ELOVL2, to produce Tetracosatetraenoic Acid (24:4n-6).[1]

-

Desaturation : The enzyme Δ6-desaturase (FADS2) introduces a fifth double bond into Tetracosatetraenoic Acid, yielding Tetracosapentaenoic Acid (24:5n-6).[1]

-

Peroxisomal Chain Shortening : The final step involves the transport of Tetracosapentaenoic Acid to peroxisomes, where it undergoes one cycle of β-oxidation to remove two carbons, producing the final 22-carbon this compound (22:5n-6).[1]

Some literature also describes a more direct pathway where Adrenic Acid (docosatetraenoic acid) is converted to this compound by a Δ4-desaturase.[1][6] However, the pathway involving a C24 intermediate and peroxisomal shortening is a well-documented mechanism for the synthesis of very-long-chain PUFAs.

Biosynthesis Pathway Diagram

Quantitative Data

Quantitative analysis is fundamental to understanding the dynamics of this compound metabolism. The following tables summarize key data points available in the current literature.

Table 1: Enzymatic Steps in this compound Biosynthesis from Arachidonic Acid

| Step | Enzyme(s) | Substrate | Product | Cellular Location |

| 1 | ELOVL2 / ELOVL5 | Arachidonic acid (20:4n-6) | Adrenic acid (22:4n-6) | Endoplasmic Reticulum |

| 2 | ELOVL2 | Adrenic acid (22:4n-6) | Tetracosatetraenoic acid (24:4n-6) | Endoplasmic Reticulum |

| 3 | Δ6-Desaturase (FADS2) | Tetracosatetraenoic acid (24:4n-6) | Tetracosapentaenoic acid (24:5n-6) | Endoplasmic Reticulum |

| 4 | Acyl-CoA oxidase, Bifunctional enzyme | Tetracosapentaenoic acid (24:5n-6) | This compound (22:5n-6) | Peroxisomes |

| Source: Adapted from Smolecule[1] |

Table 2: Concentration of this compound in Human Serum

| Analyte | Matrix | Concentration Range | Notes |

| This compound | Human Serum | 0.1% - 1.0% | Percentage of total serum unsaturated fatty acids.[3] |

Experimental Protocols

Studying this compound metabolism requires a combination of lipidomic analysis, enzymatic assays, and cell culture techniques. Below are representative protocols for key experimental procedures.

Protocol 1: Quantification of this compound in Mammalian Cells by GC-MS

This protocol outlines the general workflow for extracting and quantifying this compound and other fatty acids from a cell pellet using Gas Chromatography-Mass Spectrometry (GC-MS).

Objective: To determine the concentration of this compound in cultured mammalian cells.

Materials:

-

Cultured mammalian cells

-

Phosphate-buffered saline (PBS), ice-cold

-

Methanol (B129727) containing 0.01% butylated hydroxytoluene (BHT)

-

0.9% NaCl solution

-

Internal standard (e.g., C17:0 or C23:0 fatty acid)

-

BF₃-Methanol (14%) or Methanolic HCl

-

Anhydrous sodium sulfate (B86663)

-

GC-MS system with a suitable capillary column (e.g., DB-23, SP-2560)

Workflow Diagram:

Methodology:

-

Cell Harvesting:

-

Aspirate culture medium and wash cells twice with ice-cold PBS.

-

Scrape cells into a known volume of PBS and centrifuge to obtain a cell pellet. Store at -80°C until extraction.

-

-

Lipid Extraction (Folch Method):

-

Resuspend the cell pellet in 1 mL of methanol containing BHT and the internal standard.

-

Add 2 mL of chloroform and vortex vigorously for 2 minutes.

-

Add 0.8 mL of 0.9% NaCl solution, vortex again, and centrifuge to separate the phases.

-

Carefully collect the lower organic phase (containing lipids) into a new glass tube.

-

-

Transesterification to Fatty Acid Methyl Esters (FAMEs):

-

Evaporate the solvent from the lipid extract under a stream of nitrogen.

-

Add 1 mL of 14% BF₃-Methanol to the dried lipid film.

-

Seal the tube and heat at 100°C for 30 minutes.

-

Allow the tube to cool to room temperature.

-

-

FAMEs Extraction:

-

Add 1 mL of water and 2 mL of hexane to the tube.

-

Vortex thoroughly and centrifuge to separate phases.

-

Collect the upper hexane layer containing the FAMEs.

-

Pass the hexane layer through a small column of anhydrous sodium sulfate to remove residual water.

-

Evaporate the hexane to the desired final volume for injection.

-

-

GC-MS Analysis:

-

Inject the FAMEs sample into the GC-MS.

-

Use a temperature program that effectively separates the C22:5 FAME isomer from other fatty acids.

-

Identify the this compound methyl ester peak based on its retention time relative to standards and its characteristic mass spectrum.

-

-

Data Quantification:

-

Calculate the area of the this compound peak and the internal standard peak.

-

Quantify the amount of this compound by comparing its peak area ratio to the internal standard against a calibration curve generated with a pure this compound standard.

-

Protocol 2: In Vitro Assay for Fatty Acid Elongase (ELOVL) Activity

This protocol measures the activity of ELOVL enzymes by monitoring the incorporation of radiolabeled malonyl-CoA into a fatty acyl-CoA substrate.

Objective: To measure the activity of ELOVL2 or ELOVL5 in converting Arachidonic Acid-CoA to Adrenic Acid-CoA.

Materials:

-

Microsomal fraction isolated from cells or tissues expressing the ELOVL of interest.

-

Assay buffer (e.g., 100 mM potassium phosphate, pH 7.4).

-

Arachidonyl-CoA (substrate).

-

[¹⁴C]-Malonyl-CoA (radiolabeled co-substrate).

-

NADPH.

-

Bovine Serum Albumin (BSA), fatty acid-free.

-

Reaction termination solution (e.g., 2.5 M KOH).

-

Acidification solution (e.g., 6 M HCl).

-

Hexane for extraction.

-

Scintillation cocktail and counter.

Methodology:

-

Reaction Setup:

-

In a microcentrifuge tube, prepare the reaction mixture containing assay buffer, NADPH, BSA, and Arachidonyl-CoA.

-

Pre-incubate the mixture at 37°C for 5 minutes.

-

-

Initiate Reaction:

-

Start the reaction by adding the microsomal protein fraction and [¹⁴C]-Malonyl-CoA.

-

Incubate at 37°C for a defined period (e.g., 20-30 minutes).

-

-

Terminate and Saponify:

-

Stop the reaction by adding the KOH solution.

-

Heat the mixture at 70°C for 1 hour to saponify the fatty acyl-CoAs to free fatty acids.

-

-

Acidify and Extract:

-

Cool the samples and acidify with HCl.

-

Extract the radiolabeled fatty acids by adding hexane, vortexing, and centrifuging.

-

-

Quantify Radioactivity:

-

Transfer an aliquot of the hexane layer into a scintillation vial.

-

Evaporate the hexane, add scintillation cocktail, and measure the incorporated radioactivity using a scintillation counter.

-

-

Calculate Activity:

-

Enzyme activity is calculated based on the amount of [¹⁴C] incorporated into the hexane-soluble fraction per unit time per milligram of microsomal protein. Controls lacking the acyl-CoA substrate or microsomal protein are run in parallel to determine background levels.

-

Regulation and Function

The metabolism of this compound is tightly regulated. A key factor is the competition between omega-6 and omega-3 PUFAs for the same set of desaturase and elongase enzymes.[1] High dietary intake of omega-3 fatty acids can suppress this compound synthesis by diverting these enzymes toward the omega-3 pathway.[1]

Functionally, this compound's role is multifaceted. Elevated levels have been associated with nonalcoholic steatohepatitis (NASH), a condition that can precede hepatocellular carcinoma.[3][4] Conversely, some studies suggest a link between maternal this compound levels and improved cognitive outcomes in offspring.[1] As a precursor, it can be metabolized into eicosanoids, although the specific functions of these derivatives are an area of ongoing research.[1]

References

- 1. Buy this compound | 25182-74-5 [smolecule.com]

- 2. This compound | C22H34O2 | CID 6441454 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. LIPID MAPS [lipidmaps.org]

- 5. Omega-3 and Omega-6 Fatty Acid Synthesis, Metabolism, Functions - The Medical Biochemistry Page [themedicalbiochemistrypage.org]

- 6. Docosapentaenoic acid - Wikipedia [en.wikipedia.org]

The Multifaceted Functions of Omega-6 Docosapentaenoic Acid (DPA n-6): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Omega-6 docosapentaenoic acid (DPA n-6), also known as Osbond acid, is a 22-carbon polyunsaturated fatty acid (PUFA) that has historically been less studied than its omega-3 counterparts. However, emerging research has illuminated its diverse and significant roles in various physiological and pathophysiological processes. This technical guide provides an in-depth overview of the current understanding of DPA n-6's functions, metabolism, and signaling pathways. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals, summarizing key quantitative data, detailing experimental methodologies, and visualizing complex biological pathways.

Introduction

Omega-6 and omega-3 fatty acids are two major classes of essential polyunsaturated fatty acids that cannot be interconverted in mammals and must be obtained from the diet[1]. While the pro-inflammatory roles of arachidonic acid (AA), a prominent omega-6 PUFA, are well-established, the functions of its downstream metabolite, DPA n-6, are more nuanced and context-dependent. DPA n-6 is an intermediate in the metabolic pathway of omega-6 fatty acids and is emerging as a bioactive lipid with distinct effects on inflammation, neuroprotection, and platelet function. Understanding the intricate functions of DPA n-6 is crucial for developing novel therapeutic strategies for a range of diseases.

Biosynthesis and Metabolism of Omega-6 DPA

Omega-6 DPA is synthesized from linoleic acid (LA), the parent omega-6 fatty acid, through a series of desaturation and elongation reactions. The metabolic pathway is as follows:

-

Linoleic Acid (LA; 18:2n-6) is converted to gamma-Linolenic Acid (GLA; 18:3n-6) by the enzyme delta-6-desaturase (FADS2).

-

GLA is then elongated to Dihomo-gamma-linolenic Acid (DGLA; 20:3n-6) by elongase of very long chain fatty acids (ELOVL) 5.

-

DGLA is further desaturated to Arachidonic Acid (AA; 20:4n-6) by delta-5-desaturase (FADS1)[2][3].

-

Arachidonic acid is elongated to docosatetraenoic acid (adrenic acid; 22:4n-6) .

-

Finally, docosatetraenoic acid is converted to omega-6 docosapentaenoic acid (this compound; 22:5n-6) by Δ4-desaturase[1].

The same set of enzymes is utilized for the metabolism of omega-3 fatty acids, leading to competition between the two pathways[4].

DPA n-6 is further metabolized by enzymes such as cyclooxygenases (COX) and lipoxygenases (LOX) to produce a variety of bioactive lipid mediators, known as oxylipins[5][6]. Notably, the 12-lipoxygenase (12-LOX) pathway converts DPA n-6 into 11-hydroxy-docosapentaenoic acid (11-HDPAn-6) and 14-hydroxy-docosapentaenoic acid (14-HDPAn-6), which have been shown to possess significant biological activity[7].

Physiological Functions and Signaling Pathways

Modulation of Inflammation

The role of DPA n-6 in inflammation is complex, exhibiting both pro- and anti-inflammatory properties depending on the cellular context and the specific metabolites produced.

Anti-inflammatory Effects:

Contrary to the general pro-inflammatory reputation of omega-6 fatty acids, several studies have demonstrated the anti-inflammatory potential of DPA n-6. In models of neuroinflammation, administration of DPA n-6 has been shown to resolve neuroinflammation by reducing pro-inflammatory cytokines and microgliosis[5][8][9].

-

Inhibition of Pro-inflammatory Cytokines: Studies in Alzheimer's disease model mice (EFAD mice) have shown that dietary supplementation leading to increased brain DPA n-6 levels significantly reduces the expression of pro-inflammatory cytokines such as IL-1β and IL-6[5][9].

-

Suppression of COX Enzymes: Both linoleic acid and DPA n-6 have been found to reduce the mRNA expression of COX-2, an enzyme crucial for the production of pro-inflammatory prostaglandins[9].

-

Polarization of Macrophages: DPA n-6 derived metabolites, such as 17-HDPAn-6 and 10,17-HDPAn-6, can promote the polarization of macrophages towards the anti-inflammatory M2 phenotype[10].

Pro-inflammatory Potential:

While evidence for its anti-inflammatory roles is growing, as a downstream product of the omega-6 pathway, DPA n-6 can also contribute to the pool of precursors for pro-inflammatory mediators, although it appears to be a less potent substrate for COX enzymes compared to arachidonic acid[6].

Neuroprotective Effects

A significant body of research points to the neuroprotective functions of DPA n-6, particularly in the context of Alzheimer's disease.

-

Reduction of Microgliosis: In aged Alzheimer's model mice, oral administration of DPA n-6 reduced microgliosis and altered microglia morphology from an overactive to a more ramified, resting state[5][8][9].

-

Regulation of Neurotrophic Factors: DPA n-6 has been shown to increase the mRNA expression of neuroprotective factors such as ADCYAP1 and VGF[9].

-

Anti-apoptotic Effects: DPA n-6 enrichment in neuronal cells has been shown to protect against staurosporine-induced cell death, although to a lesser extent than the omega-3 fatty acid DHA[11].

Regulation of Platelet Aggregation

Recent studies have identified a novel role for DPA n-6 and its metabolites in regulating platelet function and thrombosis.

-

Inhibition of Platelet Activation: DPA n-6 and its 12-LOX-derived oxylipins, 11-HDPAn-6 and 14-HDPAn-6, potently inhibit platelet activation and reduce thrombus formation following vascular injury[5][6].

-

PPARα-Dependent Mechanism: This anti-platelet effect is mediated through a non-genomic activation of the peroxisome proliferator-activated receptor-alpha (PPARα)[7][8]. The DPA n-6 oxylipins act as ligands for PPARα, initiating a signaling cascade that leads to the inhibition of platelet reactivity.

Role in Skin Health

Omega-6 fatty acids, including DPA n-6, are integral components of the skin's barrier function. While linoleic acid is the most abundant omega-6 in the epidermis, its metabolites also play a role. A deficiency in omega-6 fatty acids can lead to impaired skin barrier function and dermatitis[12]. Adequate intake of omega-6 fatty acids is considered beneficial for maintaining skin hydration and elasticity[12].

Quantitative Data Summary

The following tables summarize the quantitative effects of omega-6 DPA and its precursors on various biological markers as reported in the cited literature.

Table 1: Effects of High Linoleic Acid Diet (Precursor to DPA n-6) on Brain Cytokines in EFAD Mice

| Cytokine | E3FAD Mice (Change vs. Standard Diet) | E4FAD Mice (Change vs. Standard Diet) | Reference |

| IL-1β | ↓ (p < 0.0001) | ↓ (p = 0.1, trend) | [9] |

| IL-6 | ↓ (p < 0.0001) | ↓ (p < 0.5) | [9] |

| TNF-α | No significant change | No significant change | [9] |

| IL-10 | ↑ (p < 0.05) | ↑ (p < 0.001) | [9] |

Table 2: Effects of DPA n-6 Administration on Gene Expression in the Brain of Aged E4FAD Mice

| Gene | Function | Effect of DPA n-6 | p-value | Reference |

| IL1RL2 | Interleukin-1 Receptor-Like 2 | ↓ | < 0.01 | [9] |

| IL6RA | Interleukin 6 Receptor Alpha | ↓ | = 0.01 | [9] |

| IL6ST | IL6 Signal Transducer | ↓ | = 0.01 | [9] |

| TNFR2 | Tumor Necrosis Factor Receptor 2 | ↓ | = 0.01 | [9] |

| TRAIL | TNF-Related Apoptosis-Inducing Ligand | ↓ | < 0.05 | [9] |

| COX1 | Cyclooxygenase-1 | ↓ | < 0.01 | [9] |

| TMEM119 | Microglial marker | ↓ | < 0.01 | [9] |

| CD68 | Microglial marker | ↓ | = 0.01 | [9] |

| TREM2 | Microglial marker | ↓ | < 0.05 | [9] |

| ADCYAP1 | Neuroprotective factor | ↑ | < 0.0001 | [9] |

| VGF | Neuroprotective factor | ↑ | < 0.01 | [9] |

| NPTX2 | Neuronal pentraxin 2 | ↑ | < 0.001 | [9] |

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the study of omega-6 DPA functions.

Animal Studies: Oral Gavage of DPA n-6 in Mice

Objective: To assess the in vivo effects of DPA n-6 on physiological and pathological parameters.

Materials:

-

Omega-6 Docosapentaenoic Acid (DPA n-6)

-

Vehicle (e.g., corn oil or saline with emulsifier)

-

Mice (specific strain as per experimental design, e.g., E4FAD mice)

-

Gavage needles (18-20 gauge for adult mice)

-

Syringes

Procedure:

-

Preparation of Dosing Solution: Dissolve or suspend the desired concentration of DPA n-6 in the chosen vehicle. Ensure homogeneity of the solution.

-

Animal Handling and Restraint: Acclimatize the mice to handling prior to the experiment. For the procedure, restrain the mouse firmly by the scruff of the neck to immobilize the head and align the esophagus with the stomach.

-

Gavage Needle Insertion: Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus. The mouse should swallow the needle as it is advanced. Do not force the needle.

-

Administration of DPA n-6: Once the needle is in the correct position (pre-measured to reach the stomach), slowly administer the DPA n-6 solution.

-

Withdrawal of Needle: Gently withdraw the needle in the same path it was inserted.

-

Post-procedure Monitoring: Monitor the animal for any signs of distress, such as difficulty breathing or lethargy.

Typical Dosing Regimen: As described in studies on E4FAD mice, DPA n-6 was administered daily by oral gavage for a period of three weeks[5][9]. The exact dosage should be determined based on the specific experimental goals.

Cell Culture Experiments: Treatment of Microglial Cells

Objective: To investigate the direct effects of DPA n-6 on microglial cell function and inflammatory responses.

Materials:

-

BV2 microglial cell line

-

Dulbecco's Modified Eagle Medium (DMEM)

-

Fetal Bovine Serum (FBS)

-

Omega-6 DPA

-

Stimulating agent (e.g., lipopolysaccharide (LPS) or amyloid-beta oligomers)

-

Reagents for downstream analysis (e.g., RNA extraction kits, ELISA kits)

Procedure:

-

Cell Culture: Culture BV2 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

-

Pre-treatment with DPA n-6: Seed the cells in appropriate culture plates. Once they reach the desired confluency, replace the medium with fresh medium containing the desired concentration of DPA n-6 (e.g., 50 µM) and incubate for a specified period (e.g., 24 hours).

-

Stimulation: After the pre-treatment period, add the stimulating agent (e.g., 0.25 µM of Aβ42 oligomers) to the culture medium and incubate for the desired time (e.g., 1 or 3 hours).

-

Sample Collection and Analysis:

-

For Gene Expression Analysis: Harvest the cells, extract total RNA, and perform quantitative real-time PCR (qRT-PCR) to measure the expression of target genes (e.g., COX2, IL-1β, TNF-α).

-

For Cytokine Secretion Analysis: Collect the cell culture supernatant and measure the concentration of secreted cytokines using Enzyme-Linked Immunosorbent Assay (ELISA).

-

Analytical Methods: Quantification of DPA n-6

Objective: To accurately measure the concentration of DPA n-6 in biological samples (e.g., plasma, tissues, cells).

Method 1: Gas Chromatography-Mass Spectrometry (GC-MS)

-

Lipid Extraction: Extract total lipids from the sample using a method such as the Folch or Bligh-Dyer procedure.

-

Saponification and Methylation: Saponify the lipid extract to release the fatty acids from their esterified forms. Convert the free fatty acids to their fatty acid methyl esters (FAMEs) using a derivatizing agent like boron trifluoride in methanol.

-

GC-MS Analysis: Inject the FAMEs into a gas chromatograph equipped with a suitable capillary column (e.g., a polar stationary phase column). The FAMEs are separated based on their volatility and polarity. The mass spectrometer detects and identifies the individual FAMEs based on their mass-to-charge ratio and fragmentation pattern.

-

Quantification: Quantify the amount of DPA n-6 methyl ester by comparing its peak area to that of a known amount of an internal standard.

Method 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

-

Lipid Extraction: Extract lipids from the sample.

-

LC Separation: Inject the lipid extract into a liquid chromatograph. The fatty acids are separated using a reverse-phase column (e.g., C18). This method often does not require derivatization.

-

MS/MS Detection: The eluting fatty acids are ionized (typically using electrospray ionization in negative mode) and detected by a tandem mass spectrometer. Specific precursor-to-product ion transitions for DPA n-6 are monitored for highly selective and sensitive quantification.

-

Quantification: Quantify DPA n-6 by comparing its response to a calibration curve generated with authentic standards and an internal standard.

Conclusion

Omega-6 docosapentaenoic acid is a multifaceted bioactive lipid with significant and complex roles in health and disease. Its functions extend beyond being a simple intermediate in the omega-6 metabolic pathway. The anti-inflammatory and neuroprotective effects of DPA n-6, particularly in the context of neurodegenerative diseases, present exciting opportunities for therapeutic development. Furthermore, the discovery of its potent anti-platelet activity via a PPARα-dependent mechanism opens new avenues for cardiovascular research. This technical guide provides a foundational resource for researchers to further explore the functions of DPA n-6 and harness its therapeutic potential. Continued investigation into the specific roles of its various metabolites and their interactions with cellular signaling pathways will be crucial for a complete understanding of this intriguing omega-6 fatty acid.

References

- 1. researchgate.net [researchgate.net]

- 2. Health Implications of High Dietary Omega-6 Polyunsaturated Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. dhaomega3.org [dhaomega3.org]

- 5. The Novel Omega-6 Fatty Acid Docosapentaenoic Acid Positively Modulates Brain Innate Immune Response for Resolving Neuroinflammation at Early and Late Stages of Humanized APOE-Based Alzheimer's Disease Models - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Omega-6 DPA and its 12-lipoxygenase-oxidized lipids regulate platelet reactivity in a nongenomic PPARα-dependent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. ashpublications.org [ashpublications.org]

- 9. The Novel Omega-6 Fatty Acid Docosapentaenoic Acid Positively Modulates Brain Innate Immune Response for Resolving Neuroinflammation at Early and Late Stages of Humanized APOE-Based Alzheimer's Disease Models - PMC [pmc.ncbi.nlm.nih.gov]

- 10. research.fsu.edu [research.fsu.edu]

- 11. researchgate.net [researchgate.net]

- 12. Docosahexaenoic fatty acid reduces the pro‐inflammatory response induced by IL-1β in astrocytes through inhibition of NF-κB and AP-1 transcription factor activation - PMC [pmc.ncbi.nlm.nih.gov]

Osbond Acid and its Nexus with Linoleic Acid Metabolism: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Osbond acid, scientifically known as all-cis-4,7,10,13,16-docosapentaenoic acid (DPA n-6), is a C22 omega-6 polyunsaturated fatty acid (PUFA) that holds a significant position in the intricate web of linoleic acid metabolism. As a direct downstream metabolite of the essential fatty acid linoleic acid, and more proximally of arachidonic acid, this compound is implicated in a variety of physiological and pathophysiological processes. This technical guide provides a comprehensive overview of this compound, detailing its metabolic pathway, analytical methodologies for its quantification, its presence in human tissues, and its emerging role in cellular signaling.

The Metabolic Journey from Linoleic Acid to this compound

This compound is not obtained directly from the diet in significant amounts but is endogenously synthesized from linoleic acid through a series of enzymatic elongation and desaturation steps occurring primarily in the endoplasmic reticulum.[1] The metabolic cascade leading to this compound is a crucial arm of the omega-6 fatty acid pathway.

The conversion of linoleic acid to this compound can be visualized as a two-part process:

-

Conversion of Linoleic Acid to Arachidonic Acid: Linoleic acid (18:2n-6) undergoes a series of desaturation and elongation reactions to form arachidonic acid (20:4n-6). This pathway is well-established and involves the enzymes delta-6-desaturase (FADS2), elongase (ELOVL5), and delta-5-desaturase (FADS1).

-

Conversion of Arachidonic Acid to this compound: Arachidonic acid is further elongated and desaturated to yield this compound (22:5n-6). This latter part of the pathway involves two key enzymatic steps:

-

Elongation: Arachidonic acid is first elongated by the enzyme fatty acid elongase 2 (ELOVL2) to form docosatetraenoic acid (22:4n-6), also known as adrenic acid.[2]

-

Desaturation: Adrenic acid is then desaturated by delta-4-desaturase, an enzymatic activity that has been attributed to the FADS2 gene, to introduce a double bond at the fourth carbon, forming this compound.[2]

-

The following DOT script visualizes the metabolic pathway from linoleic acid to this compound.

Quantitative Data: this compound in Human Tissues

This compound is a relatively low-abundance fatty acid in human tissues compared to its precursors. In human serum, it typically constitutes 0.1% to 1% of the total unsaturated fatty acids.[3] While specific concentration data for this compound across a wide range of tissues is not extensively tabulated in the literature, analysis of the fatty acid composition of various human tissues provides insights into its distribution. The following tables summarize the fatty acid composition of human adipose tissue and brain phospholipids (B1166683), which are major lipid reservoirs and metabolically active tissues. The presence of C22 fatty acids, including this compound's isomer DPA n-3, is noted.

Table 1: Fatty Acid Composition of Human Adipose Tissue

| Fatty Acid | Subcutaneous Adipose Tissue (%) | Perirenal Adipose Tissue (%) |

| Saturated | ||

| Myristic acid (14:0) | 3.1 ± 0.1 | 3.5 ± 0.1 |

| Palmitic acid (16:0) | 22.3 ± 0.2 | 24.5 ± 0.3 |

| Stearic acid (18:0) | 4.7 ± 0.1 | 5.5 ± 0.1 |

| Monounsaturated | ||

| Palmitoleic acid (16:1) | 6.8 ± 0.1 | 5.9 ± 0.1 |

| Oleic acid (18:1) | 46.8 ± 0.3 | 44.1 ± 0.4 |

| Polyunsaturated | ||

| Linoleic acid (18:2n-6) | 13.5 ± 0.2 | 13.0 ± 0.2 |

| α-Linolenic acid (18:3n-3) | 1.0 ± 0.0 | 1.0 ± 0.0 |

| Arachidonic acid (20:4n-6) | 0.4 ± 0.0 | 0.4 ± 0.0 |

| Eicosapentaenoic acid (20:5n-3) | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Docosapentaenoic acid (22:5n-3) | 0.1 ± 0.0 | 0.1 ± 0.0 |

| Docosahexaenoic acid (22:6n-3) | 0.2 ± 0.0 | 0.2 ± 0.0 |

| Data adapted from a study on the fatty acid composition of human adipose tissue. The presence of C22:5n-3 suggests the potential for the presence of its isomer, this compound (C22:5n-6), although it was not specifically quantified in this study. |

Table 2: Fatty Acid Composition of Phospholipids in Adult Human Brain (Frontal Gray Matter)

| Fatty Acid | Phosphatidylethanolamine (%) | Phosphatidylcholine (%) |

| Palmitic acid (16:0) | 8.5 ± 0.4 | 33.1 ± 0.9 |

| Stearic acid (18:0) | 28.9 ± 0.6 | 13.2 ± 0.4 |

| Oleic acid (18:1n-9) | 13.1 ± 0.5 | 28.5 ± 0.8 |

| Linoleic acid (18:2n-6) | 0.6 ± 0.1 | 1.3 ± 0.1 |

| Arachidonic acid (20:4n-6) | 12.3 ± 0.5 | 4.8 ± 0.3 |

| Adrenic acid (22:4n-6) | 2.1 ± 0.2 | 0.5 ± 0.1 |

| Docosahexaenoic acid (22:6n-3) | 25.4 ± 0.7 | 4.2 ± 0.3 |

| Data adapted from studies on the fatty acid composition of human brain phospholipids.[4][5][6][7] Adrenic acid (22:4n-6), the direct precursor to this compound, is present, indicating the activity of the metabolic pathway in the brain. |

Experimental Protocols for this compound Analysis

The accurate quantification of this compound and other long-chain PUFAs in biological matrices is critical for understanding their roles in health and disease. Gas chromatography with flame ionization detection (GC-FID) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are the two most common analytical techniques employed.

Gas Chromatography-Flame Ionization Detection (GC-FID)

GC-FID is a robust and widely used method for the quantitative analysis of fatty acids. The general workflow involves lipid extraction, saponification, and derivatization to fatty acid methyl esters (FAMEs) prior to GC analysis.

Protocol: Fatty Acid Analysis by GC-FID

-

Lipid Extraction:

-

Homogenize tissue samples in a chloroform:methanol (2:1, v/v) mixture.

-

Add 0.9% NaCl solution to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

-

-

Saponification and Methylation (to form FAMEs):

-

Resuspend the dried lipid extract in methanolic sodium hydroxide.

-

Heat at 100°C for 5-10 minutes.

-

Add boron trifluoride-methanol solution and heat again at 100°C for 2 minutes.

-

Add hexane (B92381) to extract the FAMEs.

-

Wash the hexane layer with saturated NaCl solution.

-

-

GC-FID Analysis:

-

Column: A highly polar capillary column, such as a BPX70 (70% cyanopropyl polysilphenylene-siloxane) or equivalent, is recommended for the separation of PUFA FAMEs.

-

Injector Temperature: 250°C.

-

Detector Temperature: 280°C.

-